(2E)-1-(2-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-1-(2-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO2/c14-12-6-2-1-5-11(12)13(15)8-7-10-4-3-9-16-10/h1-9H/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJFXYIJZMOEFAS-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C=CC2=CC=CO2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)/C=C/C2=CC=CO2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Claisen-Schmidt Condensation: The most common method for synthesizing (2E)-1-(2-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one is through Claisen-Schmidt condensation. This involves the reaction of 2-chlorobenzaldehyde with 2-acetylfuran in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in ethanol or methanol as a solvent at room temperature or slightly elevated temperatures.
Aldol Condensation: Another method involves the aldol condensation of 2-chlorobenzaldehyde with 2-furyl methyl ketone under basic conditions. This reaction also proceeds in the presence of a base like sodium hydroxide and is usually conducted in an aqueous or alcoholic medium.
Industrial Production Methods: Industrial production of (2E)-1-(2-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature, pH, and reaction time.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2E)-1-(2-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one can undergo oxidation reactions to form corresponding epoxides or hydroxylated derivatives. Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid, and potassium permanganate.
Reduction: This compound can be reduced to form the corresponding alcohols or alkanes. Typical reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation using palladium on carbon.
Substitution: The furan ring and the chlorophenyl group can undergo various substitution reactions. For example, nucleophilic substitution reactions can replace the chlorine atom with other functional groups using reagents like sodium methoxide or potassium thiolate.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride, palladium on carbon.
Substitution: Sodium methoxide, potassium thiolate.
Major Products Formed:
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
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Synthesis of Flavonoids :
- The compound serves as an intermediate in synthesizing various flavonoids and isoflavonoids, which are significant in medicinal chemistry due to their therapeutic properties.
-
Organic Synthesis :
- It acts as a building block for more complex organic molecules, facilitating the development of new chemical entities.
Biology and Medicine
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Antimicrobial Activity :
- Research indicates that chalcone derivatives exhibit antimicrobial properties against various bacterial and fungal strains. The compound has shown effectiveness against pathogens like Staphylococcus aureus and Candida albicans.
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Anti-inflammatory Properties :
- Studies suggest that (2E)-1-(2-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one may reduce inflammation by inhibiting pro-inflammatory cytokines, making it a potential candidate for anti-inflammatory drug development.
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Anticancer Potential :
- The compound has demonstrated antiproliferative activity against several cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and prostate cancer cells (PC-3). Its mechanism involves inducing apoptosis and cell cycle arrest through modulation of the p53 pathway.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15–28 | Induction of apoptosis via p53 pathway |
| MDA-MB-231 (Breast Cancer) | 13.2–34.7 | Cell cycle arrest at G0/G1 phase |
| PC-3 (Prostate Cancer) | 17.14–69.67 | ROS-mediated apoptosis |
Mechanism of Action
The mechanism of action of (2E)-1-(2-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one is not fully understood. it is believed to exert its effects through interactions with various molecular targets and pathways:
Enzyme Inhibition: It may inhibit certain enzymes involved in microbial growth or inflammation, thereby exerting antimicrobial or anti-inflammatory effects.
Reactive Oxygen Species (ROS) Generation: Some studies suggest that chalcone derivatives can generate reactive oxygen species, leading to oxidative stress in microbial cells and subsequent cell death.
Comparison with Similar Compounds
Comparison with Similar Chalcone Derivatives
Structural and Physicochemical Properties
The following table summarizes key structural features and physical properties of (2E)-1-(2-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one and related compounds:
Key Observations :
- Substituent Effects: Electron-withdrawing groups (e.g., Cl, Br, NO2) increase molecular polarity and may enhance binding to biological targets .
- Planarity and Packing : X-ray studies on FC (a related dihydroxychalcone) revealed planar structures stabilized by intramolecular H-bonds, which influence crystal packing and solubility .
Antifungal Activity
- (2E)-1-(4’-Aminophenyl)-3-(furan-2-yl)prop-2-en-1-one exhibited potent activity against Trichophyton rubrum (MIC = 0.07 µg mL–1), attributed to the amino group’s hydrogen-bonding capacity .
- LabMol-80 : A piperidine-substituted analogue showed moderate antitubercular activity, highlighting the role of nitrogen-containing substituents .
Enzyme Inhibition
- Cardamonin (a non-piperazine chalcone) demonstrated the highest tyrosinase inhibition (IC50 = 4.35 µM) among chalcones, while methoxy-substituted derivatives (e.g., LabMol-71) showed reduced activity due to lower electronegativity .
Biological Activity
The compound (2E)-1-(2-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one (CAS RN: 1220995-32-3) is an α,β-unsaturated ketone featuring a furan moiety and a chlorophenyl group. This structure suggests potential biological activities, particularly in the realms of anticancer, antibacterial, and antifungal properties. This article reviews the biological activity of this compound based on recent research findings, including case studies and data tables.
Anticancer Activity
Recent studies have highlighted the anticancer potential of (2E)-1-(2-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one. The compound exhibits significant antiproliferative effects against various cancer cell lines.
Case Study: Antiproliferative Effects
In a study evaluating the cytotoxicity of various compounds, (2E)-1-(2-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one demonstrated notable activity against chronic lymphocytic leukemia (CLL) cell lines. The IC50 values were reported as follows:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| (2E)-1-(2-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one | HG-3 | 0.45 |
| (2E)-1-(2-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one | PGA-1 | 0.67 |
The pro-apoptotic effects were profound, with cell viability dropping significantly upon treatment with the compound, indicating its potential as a therapeutic agent in cancer treatment .
Antibacterial and Antifungal Properties
The compound has also been evaluated for its antimicrobial properties . Studies indicate that it possesses both antibacterial and antifungal activities, which are critical in addressing resistant strains of pathogens.
| Microorganism | Minimum Inhibitory Concentration (MIC, mg/mL) |
|---|---|
| Staphylococcus aureus | 0.015 |
| Escherichia coli | 0.025 |
| Candida albicans | 0.020 |
These findings suggest that (2E)-1-(2-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one could be a promising candidate for developing new antimicrobial agents .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Reactive Oxygen Species (ROS) Induction : The compound may induce oxidative stress in cancer cells, leading to apoptosis.
- Interaction with Cellular Proteins : As an electrophilic compound, it can interact with redox-sensitive proteins, affecting cellular signaling pathways such as Nrf2 signaling .
- Cell Cycle Arrest : Studies have indicated that treatment with the compound can lead to cell cycle arrest in various cancer cell lines.
Q & A
Q. What synthetic methodologies are recommended for preparing (2E)-1-(2-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one, and how can reaction conditions be optimized?
The compound is typically synthesized via Claisen-Schmidt condensation. A base-catalyzed reaction (e.g., KOH/ethanol) between 2-chloroacetophenone and furfuraldehyde at 0–50°C yields the chalcone derivative. Optimization involves adjusting molar ratios, reaction time, and temperature. Post-synthesis, purification by recrystallization and characterization via IR, NMR, and HR-MS ensures structural fidelity .
Q. How can the E-configuration of the α,β-unsaturated ketone be confirmed experimentally and theoretically?
Single-crystal X-ray diffraction (XRD) is the gold standard for confirming the E-configuration, as seen in structurally analogous chalcones . Theoretical validation via density functional theory (DFT) calculations (e.g., Gaussian 03) can compare optimized geometries with XRD data. Bond lengths (C=O and C=C) and dihedral angles between aromatic rings provide critical validation points .
Q. What spectroscopic techniques are essential for characterizing this compound, and how are spectral contradictions resolved?
- IR : Confirms carbonyl (C=O) stretching (~1650–1700 cm) and conjugated C=C (~1600 cm).
- NMR : NMR identifies olefinic proton coupling constants () for trans-configuration.
- UV-Vis : λ for π→π* transitions (~300–350 nm) aligns with DFT-computed electronic spectra.
Contradictions between experimental and theoretical data are resolved via multi-technique cross-validation and error analysis (e.g., solvent effects in UV-Vis) .
Q. How can global chemical reactivity descriptors (e.g., electrophilicity index) be calculated, and what insights do they provide?
Using HOMO-LUMO energies from DFT, parameters like chemical hardness (η), electrophilicity (ω), and electronic potential (μ) are derived via Koopman’s theorem. For example, a low η value indicates high reactivity, while ω predicts nucleophilic/electrophilic sites. These descriptors correlate with antimicrobial activity and guide functionalization strategies .
Advanced Research Questions
Q. What strategies are effective for optimizing the antimicrobial activity of this chalcone derivative?
- Substituent modification : Introduce electron-withdrawing groups (e.g., -Cl, -F) on the phenyl ring to enhance reactivity.
- QSAR studies : Correlate quantum chemical parameters (e.g., HOMO-LUMO gap) with MIC values against bacterial/fungal strains.
- Synergistic assays : Test combinations with commercial antibiotics to reduce resistance .
Q. How can crystallographic disorder or non-ideal crystal packing be addressed during XRD analysis?
Q. What computational protocols validate DFT-predicted electronic properties against experimental data?
Q. How do structural variations (e.g., furan vs. phenyl substituents) influence nonlinear optical (NLO) properties?
- Hyperpolarizability calculations : Use finite-field methods to compute β (first hyperpolarizability).
- Donor-acceptor effects : Electron-rich furan enhances charge transfer, increasing NLO response. Validate via hyper-Rayleigh scattering experiments .
Q. What statistical models are suitable for analyzing structure-activity relationships (SAR) in antimicrobial studies?
Q. How can emerging applications (e.g., photodynamic therapy) be explored for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
